

receptor binding assays Trimetozine versus LQFM289

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Compound Focus: Trimetozine

CAS No.: 635-41-6

Cat. No.: S545903

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Comparison at a Glance

Feature	Trimetozine (Reference Compound)	LQFM289 (Novel Derivative)
Molecular Structure	Hybrid of trimethoxybenzene and morpholine [1]	Molecular hybrid of Trimetozine and the antioxidant 2,6-di-tert-butyl-hydroxytoluene (BHT) [1] [2]
Primary Indication	Anxiety (historical use) [1]	Anxiolytic (preclinical research) [1]
Receptor Binding Profile	Limited specific binding data from search results; original compound used for hybridisation [1]	Strong interaction with benzodiazepine binding sites on GABA _A receptors confirmed via docking studies and receptor binding assays [1]
Key Binding Data	Information not available in search results	Anxiolytic effect (10 mg/kg) attenuated by flumazenil, confirming participation of benzodiazepine sites [1]
Additional Mechanisms	Information not available in search results	Lowers corticosterone and TNF- α levels; suggests recruitment of non-benzodiazepine

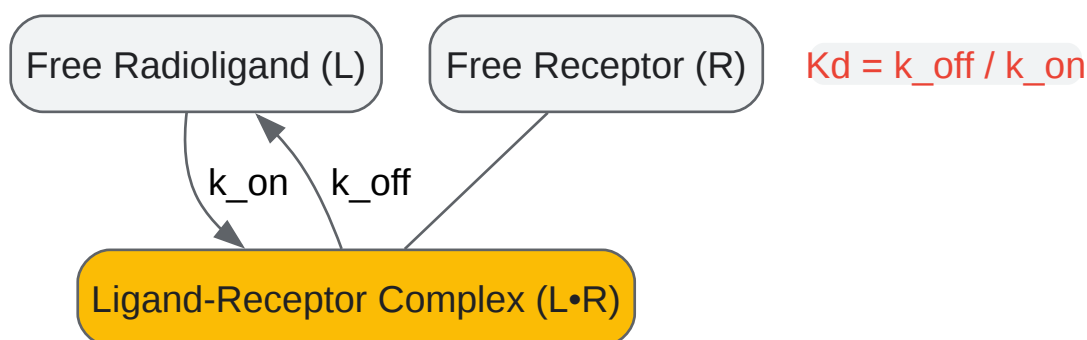
Feature	Trimetozine (Reference Compound)	LQFM289 (Novel Derivative)
		signaling pathways [1]
ADMET Profile (Predicted)	Information not available in search results	High intestinal absorption, blood-brain barrier permeable, not a P-glycoprotein inhibitor [1]

Experimental Protocols for Receptor Binding

While specific protocols for **Trimetozine** and LQFM289 were not detailed, the following general methodologies from authoritative sources are standard for generating such data.

Radioligand Binding Assay Basics

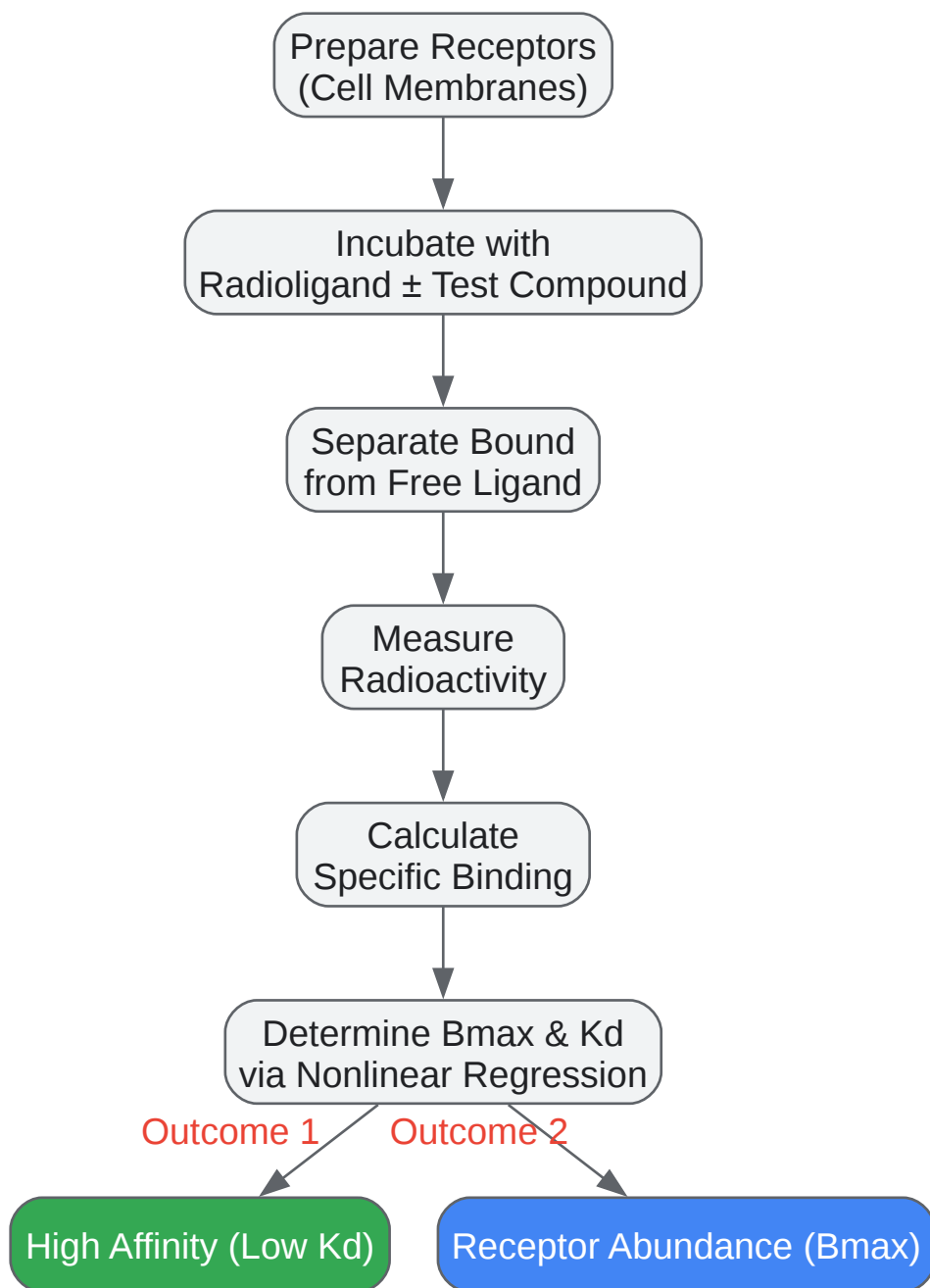
This assay quantifies the interaction between a receptor and a radioactively labeled ligand (e.g., LQFM289). The core principle is the **law of mass action**, where the binding depends on the concentrations of the ligand and receptor, and their affinity (K_d) [3].



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Common Assay Formats

Two primary formats are used in high-throughput screening [4]:



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How to Proceed with Deeper Research

The available data strongly highlights LQFM289's promising anxiolytic profile through benzodiazepine site interactions, but a full quantitative comparison with **Trimetozine** is not possible from these results. To further your research, you could:

- **Consult Specialized Databases:** Search for older primary literature on **Trimetozine** (also known as Trioxazine) in databases like PubMed, focusing on papers from the 1960s-1980s that may contain its original receptor binding characterization.
- **Explore Analytical Techniques:** As shown in the research, techniques like **electroanalysis (voltammetry)** and **Density Functional Theory (DFT) calculations** are valuable for characterizing the electrochemical and electronic properties of drug candidates like LQFM289, which can complement binding data [2].
- **Leverage Knowledge Graphs:** For a systems-level understanding, resources like the **Stress Knowledge Map (SKM)** can help visualize and analyze complex signaling networks related to stress responses, though they are plant-based and may require translation to mammalian systems [5].

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References

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